

# 2-Chloro-5-nitrocinnamic acid solubility profile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-5-nitrocinnamic acid

Cat. No.: B2687019

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **2-Chloro-5-nitrocinnamic Acid**

## Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This technical guide provides a comprehensive examination of the solubility profile of **2-Chloro-5-nitrocinnamic acid** (CAS: 36015-19-7), a compound of interest in pharmaceutical research and organic synthesis.<sup>[1]</sup> We will delve into its aqueous and organic solubility characteristics, the deterministic roles of pH and temperature, and present robust, field-proven protocols for its empirical determination and quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to inform experimental design, formulation development, and process chemistry.

## Core Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before exploring its solubility. **2-Chloro-5-nitrocinnamic acid** is an organic compound featuring a cinnamic acid backbone substituted with both a chlorine atom and a nitro group.<sup>[1]</sup> These functional groups, particularly the acidic carboxylic acid and the electron-withdrawing nitro group, dictate its chemical behavior.<sup>[1]</sup>

The compound typically presents as a light beige or pale yellow crystalline powder.<sup>[2][3]</sup> Its key physicochemical properties are summarized below.

| Property                 | Value                                           | Source                                                      |
|--------------------------|-------------------------------------------------|-------------------------------------------------------------|
| CAS Number               | 36015-19-7                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula        | C <sub>9</sub> H <sub>6</sub> CINO <sub>4</sub> | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Molecular Weight         | 227.60 g/mol                                    | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Appearance               | Light beige to yellow crystalline powder        | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Melting Point            | 218-222 °C                                      | <a href="#">[3]</a>                                         |
| Predicted pKa            | 3.97 ± 0.10                                     | <a href="#">[3]</a>                                         |
| Water Solubility (25 °C) | 0.22 g/L (Very slightly soluble)                | <a href="#">[2]</a>                                         |

## Aqueous Solubility Profile: The Influence of pH and Temperature

### Intrinsic Aqueous Solubility

**2-Chloro-5-nitrocinnamic acid** is classified as sparingly or very slightly soluble in water, with a reported value of 0.22 g/L at 25 °C.[\[2\]](#) This limited solubility is a direct consequence of its predominantly crystalline and aromatic structure, which requires significant energy to overcome the lattice energy for dissolution in a highly polar solvent like water.

### The Critical Impact of pH

The solubility of ionizable compounds is critically dependent on the pH of the aqueous medium. As a carboxylic acid with a predicted pKa of approximately 3.97, **2-Chloro-5-nitrocinnamic acid**'s solubility profile follows the Henderson-Hasselbalch relationship.[\[3\]](#)

- At pH << pKa (e.g., pH < 2): The compound will exist almost entirely in its neutral, protonated form (R-COOH). In this state, it exhibits its lowest aqueous solubility, known as the intrinsic solubility (S<sub>0</sub>).
- At pH ≈ pKa (e.g., pH ≈ 3.97): The compound will be 50% ionized, with equal parts of the neutral form and the anionic carboxylate salt (R-COO<sup>-</sup>) coexisting in solution.

- At  $\text{pH} \gg \text{pK}_a$  (e.g.,  $\text{pH} > 6$ ): The compound will exist predominantly as its highly soluble anionic carboxylate salt. The formation of this salt disrupts the crystal lattice more effectively and interacts favorably with water molecules, leading to a dramatic increase in solubility.

This pH-dependent behavior is paramount for pharmaceutical development, as the compound's solubility will vary significantly throughout the gastrointestinal tract, impacting its absorption and bioavailability. For synthetic chemists, pH adjustment is a primary tool for controlling precipitation and crystallization during workup and purification procedures.

## Temperature Dependence

The dissolution of most solid compounds, including **2-Chloro-5-nitrocinnamic acid**, is an endothermic process.<sup>[5]</sup> Consequently, an increase in temperature will generally enhance its solubility.<sup>[6]</sup> This relationship can be predicted by the van't Hoff equation. While specific enthalpy of solution data for this compound is not readily available in the literature, this general principle is a reliable guide for experimental design.<sup>[5][7]</sup> For instance, increasing the temperature can be used to prepare supersaturated solutions for crystallization or to increase dissolution rates in kinetic studies.

## Solubility in Organic Solvents

While quantitative data is sparse in public literature, **2-Chloro-5-nitrocinnamic acid** is reported to be soluble in organic solvents.<sup>[1]</sup> Its structure suggests it would be most soluble in polar aprotic solvents (e.g., acetone, N,N-Dimethylformamide) and polar protic solvents (e.g., methanol, ethanol) where hydrogen bonding with the carboxylic acid group can occur.<sup>[8][9]</sup> Solubility in non-polar solvents like toluene or hexanes is expected to be significantly lower.

Understanding solubility in organic solvents is crucial for:

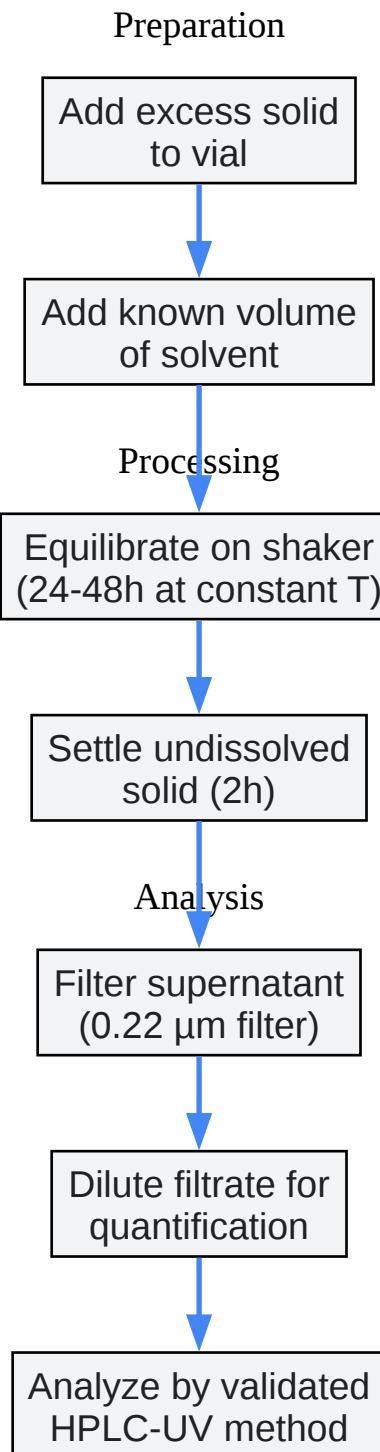
- Reaction Chemistry: Selecting appropriate solvents for synthesis.
- Purification: Identifying suitable solvent systems for recrystallization.
- Analysis: Preparing stock solutions for methods like HPLC or GC-MS.

Given the lack of specific data, an empirical determination is necessary. The following sections provide a robust framework for conducting such a study.

# Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of **2-Chloro-5-nitrocinnamic acid** in various solvent systems. The causality behind this method is to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing a thermodynamically accurate solubility value.

## Safety Precautions:


- Handle **2-Chloro-5-nitrocinnamic acid** in a well-ventilated area or chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as harmful if swallowed and an irritant.[\[4\]](#)[\[10\]](#)[\[11\]](#)
- Consult the Safety Data Sheet (SDS) before commencing work.[\[12\]](#)[\[13\]](#)

## Materials & Equipment:

- 2-Chloro-5-nitrocinnamic acid** (>97% purity)[\[14\]](#)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Calibrated pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- HPLC vials
- Solvents of interest (e.g., Water, pH buffers, Methanol, Acetonitrile, Ethyl Acetate)

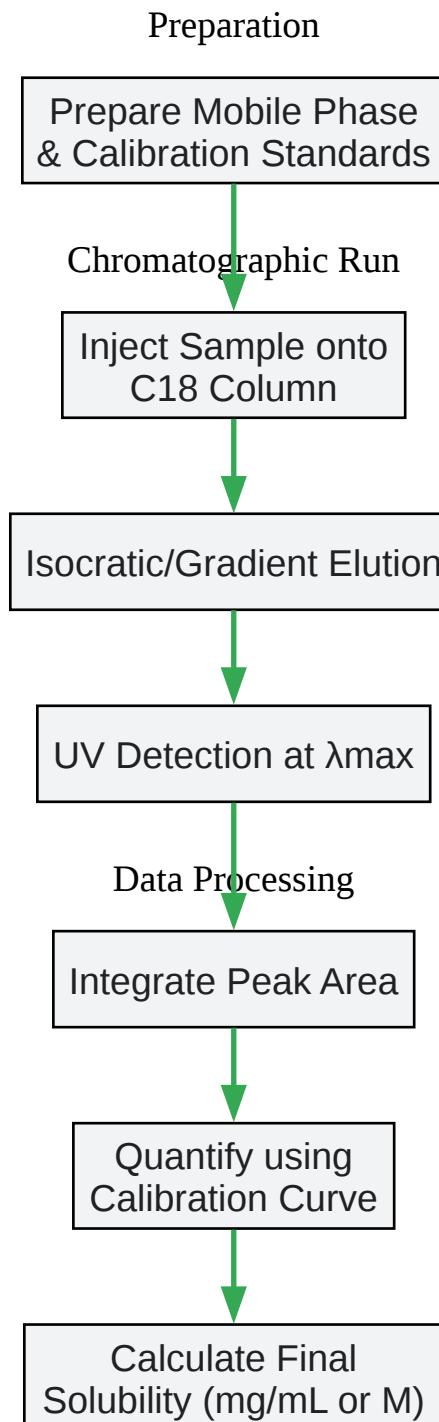
## Step-by-Step Methodology:

- Preparation: Add an excess amount of **2-Chloro-5-nitrocinnamic acid** to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.
- Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent or buffer solution into each vial.
- Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24-48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium.
- Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. This step minimizes the amount of solid that needs to be filtered.
- Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a pre-weighed HPLC vial. This filtration step is crucial to remove all undissolved micro-particulates, ensuring that the subsequent analysis measures only the dissolved compound.
- Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification method. Precise dilution is essential for accurate results.
- Analysis: Quantify the concentration of **2-Chloro-5-nitrocinnamic acid** in the diluted filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 5.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for shake-flask solubility determination.


# Analytical Methodology: Quantification by HPLC-UV

A reliable and validated analytical method is the bedrock of any solubility study.<sup>[15]</sup> High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal technique for the quantification of **2-Chloro-5-nitrocinnamic acid** due to its chromophoric nature.<sup>[15][16]</sup>

## Step-by-Step Protocol:

- System Preparation:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to ensure elution of the compound and any potential impurities. A typical gradient might be 10-90% B over 10 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: Scan for optimal absorbance between 250-350 nm. A wavelength around 280 nm is a good starting point based on similar structures.<sup>[15]</sup>
  - Injection Volume: 10 µL.
- Standard Preparation: Prepare a stock solution of **2-Chloro-5-nitrocinnamic acid** in a suitable solvent (e.g., Acetonitrile or Methanol). From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution.
- Calibration: Inject the calibration standards in triplicate to generate a calibration curve. Plot the peak area against the known concentration and perform a linear regression. The curve should have a coefficient of determination ( $R^2$ ) > 0.995 for acceptance.
- Sample Analysis: Inject the diluted filtrate samples from the solubility experiment.

- Quantification: Determine the peak area for **2-Chloro-5-nitrocinnamic acid** in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
- Final Calculation: Back-calculate the original concentration in the undiluted sample by multiplying the result by the dilution factor. This final value represents the solubility of the compound under the tested conditions.



[Click to download full resolution via product page](#)

Caption: General workflow for quantification by HPLC-UV.

## Practical Implications in Research & Development

The solubility data generated through these protocols directly informs critical decisions in the development lifecycle:

- For Medicinal Chemists: Solubility in organic solvents guides the selection of appropriate media for synthesis and purification, while aqueous solubility provides an early flag for potential bioavailability issues.
- For Formulation Scientists: The pH-solubility profile is essential for designing oral dosage forms. For a compound like this with low intrinsic solubility, strategies such as salt formation (creating a sodium or potassium salt), co-solvency, or amorphous solid dispersions may be required to enhance dissolution and absorption in the gastrointestinal tract.
- For Process Chemists: Understanding the temperature and solvent effects on solubility is key to developing efficient, scalable, and reproducible crystallization processes to control purity and crystal form (polymorphism).

## Conclusion

**2-Chloro-5-nitrocinnamic acid** is a compound with low intrinsic aqueous solubility, a characteristic that is highly dependent on the pH of the medium due to its acidic nature. While it is generally soluble in organic solvents, precise quantitative data must be determined empirically. The shake-flask equilibrium method, coupled with a robust HPLC-UV analytical protocol, provides a reliable framework for generating the high-quality solubility data required by researchers, scientists, and drug development professionals. A thorough understanding of this solubility profile is not merely an academic exercise; it is a prerequisite for the successful application of this molecule in any advanced scientific or pharmaceutical endeavor.

## References

- Chemical Safety. (n.d.). Chemical Label for **2-Chloro-5-nitrocinnamic Acid**.
- SDS Manager. (n.d.). **2-Chloro-5-nitrocinnamic Acid** SDS.
- PubChem. (n.d.). **2-Chloro-5-nitrocinnamic Acid**. National Center for Biotechnology Information.
- SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID.
- Solubility of Things. (n.d.). 2-Chloro-5-nitrobenzoic acid.

- ResearchGate. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents.
- PubChemLite. (n.d.). **2-chloro-5-nitrocinnamic acid** (C9H6CINO4).
- ResearchGate. (n.d.). Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants.
- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK, 3(4), 259-297.
- Semantic Scholar. (2015). Solubility Temperature Dependence Predicted from 2D Structure.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information.
- NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST WebBook.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Springer. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 36015-19-7: 2-Chloro-5-nitrocinnamic acid | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLORO-5-NITROCINNAMIC ACID CAS#: 36015-19-7 [m.chemicalbook.com]
- 4. 2-Chloro-5-nitrocinnamic Acid | C9H6CINO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sdichem.com [sdichem.com]
- 9. researchgate.net [researchgate.net]

- 10. chemical-label.com [chemical-label.com]
- 11. echemi.com [echemi.com]
- 12. 2-Chloro-5-nitrocinnamic Acid SDS - Preuzmite i preplatite se na ažuriranja [sdsmanager.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 2-Chloro-5-nitrocinnamic Acid | 36015-19-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-Chloro-5-nitrocinnamic acid solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2687019#2-chloro-5-nitrocinnamic-acid-solubility-profile]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)